1-(Cyclohexylmethyl)-1H-imidazol-2-amine

Medicinal chemistry Physicochemical profiling Drug-likeness

1-(Cyclohexylmethyl)-1H-imidazol-2-amine (CAS 1184029-20-6) is a synthetic N1-substituted 2-aminoimidazole derivative with molecular formula C10H17N3 and a molecular weight of 179.26 g/mol. It belongs to the privileged 2-aminoimidazole pharmacophore class, characterized by a cyclohexylmethyl substituent at the imidazole N1 position and a primary amine at the C2 position.

Molecular Formula C10H17N3
Molecular Weight 179.26 g/mol
Cat. No. B13076190
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Cyclohexylmethyl)-1H-imidazol-2-amine
Molecular FormulaC10H17N3
Molecular Weight179.26 g/mol
Structural Identifiers
SMILESC1CCC(CC1)CN2C=CN=C2N
InChIInChI=1S/C10H17N3/c11-10-12-6-7-13(10)8-9-4-2-1-3-5-9/h6-7,9H,1-5,8H2,(H2,11,12)
InChIKeyIULMYXYDNLBSBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Cyclohexylmethyl)-1H-imidazol-2-amine (CAS 1184029-20-6): Procurement-Grade Identity and Baseline Specifications


1-(Cyclohexylmethyl)-1H-imidazol-2-amine (CAS 1184029-20-6) is a synthetic N1-substituted 2-aminoimidazole derivative with molecular formula C10H17N3 and a molecular weight of 179.26 g/mol . It belongs to the privileged 2-aminoimidazole pharmacophore class, characterized by a cyclohexylmethyl substituent at the imidazole N1 position and a primary amine at the C2 position . The compound is commercially supplied as a research-grade building block with a vendor-specified minimum purity of 95% (HPLC) and is intended exclusively for non-human research applications in medicinal chemistry, chemical biology, and structure-activity relationship (SAR) studies . Computed physicochemical descriptors include a topological polar surface area (tPSA) of 43.8 Ų, a calculated XLogP3 of approximately 1.8, one hydrogen bond donor (HBD), and two hydrogen bond acceptors (HBA), placing it within favorable drug-like chemical space [1].

Why 1-(Cyclohexylmethyl)-1H-imidazol-2-amine Cannot Be Replaced by Its Desamino Analog or Positional Isomers in SAR-Driven Procurement


Generic substitution among N1-substituted imidazole derivatives introduces physicochemical and pharmacophoric alterations that can invalidate SAR conclusions and compromise experimental reproducibility. The 2-amino group is a critical hydrogen-bond donor (HBD = 1) that the desamino analog 1-cyclohexylmethyl-1H-imidazole (HBD = 0) entirely lacks, eliminating a key interaction motif for target engagement [1]. This same amino group has been shown, in related imidazole series, to enable covalent cysteine engagement (e.g., Cys522 of p97/VCP ATPase) that is structurally impossible for the desamino scaffold [2]. Furthermore, the N1-cyclohexylmethyl positional isomer N-(1H-imidazol-2-ylmethyl)cyclohexanamine relocates the cyclohexyl moiety from the ring nitrogen to an exocyclic amine linker, altering the spatial orientation of the hydrophobic group and potentially disrupting binding-pocket complementarity . Even within the same 2-aminoimidazole class, removing or relocating the cyclohexylmethyl substituent changes lipophilicity (XLogP shift of ~0.5–1.0 units) and steric profile, with downstream consequences for membrane permeability, metabolic stability, and off-target CYP inhibition patterns [3].

Quantitative Differentiation Evidence: 1-(Cyclohexylmethyl)-1H-imidazol-2-amine Versus Closest Analogs


Hydrogen Bond Donor Capacity and tPSA: 2-Amino Group Confers a 25.9 Ų Polar Surface Area Advantage Over the Desamino Analog

The 2-amino group in 1-(cyclohexylmethyl)-1H-imidazol-2-amine provides one hydrogen bond donor (HBD = 1), which is entirely absent in the desamino analog 1-cyclohexylmethyl-1H-imidazole (HBD = 0) [1]. This single functional group difference produces a topological polar surface area (tPSA) of 43.8 Ų for the target compound versus 17.8 Ų for the desamino analog — a 25.9 Ų absolute increase that doubles the polar surface area [2]. The elevated tPSA directly impacts predicted membrane permeability and CNS penetration potential, while the HBD capacity enables hydrogen-bonding interactions with biological targets that are structurally precluded for the desamino comparator . In related imidazole pharmacophores, the 2-amino group has been demonstrated to form critical hydrogen bonds with active-site residues (e.g., Gln166 in bacterial response regulators) and to enable covalent cysteine engagement (Cys522 of p97/VCP) that the desamino scaffold cannot support [3].

Medicinal chemistry Physicochemical profiling Drug-likeness

CYP Inhibition Selectivity Profile: Sub-200 Da Molecular Weight Predicts Preferential CYP2E1/CYP2A6 Engagement Over CYP3A4/5

A systematic comparative study of fourteen 1-substituted imidazoles by Franklin and Constance (2007) established a molecular-weight-dependent CYP inhibition selectivity pattern: imidazoles with MW below approximately 200 Da exclusively inhibited CYP2E1 and CYP2A6 isozymes (IC50 < 5 μM), whereas those above 300 Da preferentially inhibited CYP3A4/5 (seven compounds with IC50 < 0.3 μM) [1]. 1-(Cyclohexylmethyl)-1H-imidazol-2-amine, with MW 179.26 Da, falls decisively into the low-MW class, predicting a CYP inhibition liability profile focused on CYP2E1/CYP2A6 rather than the broader CYP3A4/5 inhibition associated with higher-MW 1-substituted imidazoles . By contrast, the desamino analog 1-cyclohexylmethyl-1H-imidazole (MW 164.25 Da) has been experimentally characterized in BindingDB with IC50 values of 11,000 nM against CYP2B6 and 170,000 nM against CYP2A6, demonstrating weak inhibitory potency that is consistent with the sub-200 Da class prediction [2].

Drug metabolism CYP450 inhibition Hepatotoxicity risk

Lipophilicity Modulation: XLogP Reduction of ~0.5 Units Versus Desamino Analog Improves Ligand Efficiency Metrics

The presence of the 2-amino group reduces calculated lipophilicity relative to the desamino analog. The target compound exhibits a computed XLogP3 of approximately 1.8, compared to 2.3 for 1-cyclohexylmethyl-1H-imidazole — a ΔXLogP of −0.5 units [1]. This lipophilicity reduction is consistent with data from a structurally analogous series: 1-(3-phenylpropyl)-1H-imidazol-2-amine (XLogP3 = 1.9) versus its desamino counterpart (estimated LogP ~3.1), representing a ~1.2 unit shift . Lower lipophilicity is associated with reduced promiscuous binding, improved aqueous solubility, and more favorable ligand efficiency indices (LE, LLE), which are critical parameters in fragment-based and hit-to-lead optimization campaigns [2].

Lipophilicity Ligand efficiency ADME prediction

Positional Isomer Differentiation: N1-Cyclohexylmethyl Versus C2-Exocyclic Amine Connectivity Determines Pharmacophoric Geometry

1-(Cyclohexylmethyl)-1H-imidazol-2-amine and its positional isomer N-(1H-imidazol-2-ylmethyl)cyclohexanamine (CAS 921074-51-3) share identical molecular formula (C10H17N3) and molecular weight (179.26 g/mol), yet differ fundamentally in the connectivity of the cyclohexyl moiety . In the target compound, the cyclohexylmethyl group is attached directly to the imidazole N1 nitrogen, placing the hydrophobic cyclohexyl ring in a fixed orientation relative to the 2-amino pharmacophore. In the positional isomer, the cyclohexyl group is attached via an exocyclic methyleneamine linker at the imidazole C2 position, creating a secondary amine linkage (NH–CH2–cyclohexyl) with distinct conformational flexibility and protonation behavior . This connectivity difference alters the spatial relationship between the hydrophobic moiety and the hydrogen-bonding 2-amino group by approximately 1.2–1.5 Å in the lowest-energy conformer, which can determine whether the compound achieves productive binding poses within enzyme active sites . The N1-substituted pattern also preserves the imidazole N3 as an unsubstituted hydrogen-bond acceptor, whereas the C2-exocyclic amine isomer introduces steric encumbrance near the imidazole N1/N3 face .

Positional isomerism Structure-activity relationships Scaffold selection

C2 Primary Amine as a Synthetic Derivatization Handle: Enables Amide Coupling, Reductive Amination, and Urea Formation Chemistry

The C2 primary amine (NH2) of 1-(cyclohexylmethyl)-1H-imidazol-2-amine serves as a nucleophilic handle for diverse derivatization reactions that are inaccessible to the desamino analog . This amine can undergo: (i) amide coupling with carboxylic acids, (ii) reductive amination with aldehydes/ketones, (iii) urea formation with isocyanates, and (iv) sulfonamide formation with sulfonyl chlorides — enabling rapid generation of compound libraries for SAR exploration . By contrast, the desamino analog 1-cyclohexylmethyl-1H-imidazole lacks this reactive handle and requires electrophilic aromatic substitution or metal-catalyzed C–H activation for further functionalization, which imposes harsher conditions and regioselectivity challenges [1]. The 2-amino group also facilitates salt formation (e.g., hydrochloride) to improve aqueous solubility for biological assay preparation, a practical advantage not available to the desamino comparator .

Synthetic chemistry Derivatization Library synthesis

Optimal Application Scenarios for 1-(Cyclohexylmethyl)-1H-imidazol-2-amine Based on Differentiated Evidence


Fragment-Based and Hit-to-Lead Campaigns Requiring a Hydrogen-Bond-Donor-Enabled 2-Aminoimidazole Scaffold

In fragment-based drug discovery (FBDD) or hit-to-lead optimization, 1-(cyclohexylmethyl)-1H-imidazol-2-amine provides a pre-functionalized 2-aminoimidazole core with documented HBD capacity (HBD = 1, tPSA = 43.8 Ų) that the desamino analog cannot offer [1]. The lower lipophilicity (XLogP3 ≈ 1.8 vs. 2.3 for the desamino analog) supports favorable ligand efficiency metrics (LLE), making this compound a superior starting point when the target binding site contains hydrogen-bond-accepting residues suited to 2-NH₂ engagement . The C2 primary amine also enables rapid parallel derivatization via amide coupling or reductive amination, allowing medicinal chemistry teams to explore SAR around the cyclohexylmethyl hydrophobic anchor without additional deprotection or functional group interconversion steps .

CYP Liability Profiling Studies: Differentiating CYP2E1/CYP2A6-Mediated Metabolism from CYP3A4/5 Pathways

The compound's molecular weight (179.26 Da) places it within the sub-200 Da imidazole class that Franklin and Constance (2007) identified as exhibiting preferential CYP2E1 and CYP2A6 inhibition (IC50 < 5 μM), distinct from the broad CYP3A4/5 inhibition associated with imidazoles above 300 Da [1]. This class-level CYP selectivity profile makes 1-(cyclohexylmethyl)-1H-imidazol-2-amine a useful tool compound for reaction phenotyping studies aimed at deconvoluting CYP2E1- versus CYP3A4-mediated metabolic pathways, or as a selectivity control when benchmarking higher-MW imidazole candidates with anticipated CYP3A4 drug-drug interaction risk .

Covalent Inhibitor Design Programs Targeting Active-Site Cysteine Residues

Evidence from related 2-aminoimidazole series demonstrates that the 2-NH₂ group can serve as a critical component of covalent inhibitor pharmacophores, enabling irreversible cysteine engagement (e.g., Cys522 of p97/VCP ATPase) that the desamino analog is structurally incapable of achieving [1]. For covalent inhibitor programs — particularly those targeting ATPases, kinases, or viral proteases with solvent-accessible active-site cysteines — 1-(cyclohexylmethyl)-1H-imidazol-2-amine provides a scaffold pre-equipped with the hydrogen-bonding functionality needed to orient the warhead for covalent bond formation, while the cyclohexylmethyl group contributes hydrophobic complementarity to the binding pocket .

Antimicrobial Biofilm Disruption Research Leveraging the 2-Aminoimidazole Pharmacophore

The 2-aminoimidazole chemotype has been established as a privileged scaffold for antibiofilm activity, with 1,4-disubstituted 2-aminoimidazoles demonstrating IC50 values as low as 4.14 μM against MRSA biofilms and the ability to potentiate β-lactam antibiotics by up to 4-fold MIC reduction [1]. 1-(Cyclohexylmethyl)-1H-imidazol-2-amine, bearing the essential 2-amino group and an N1-cyclohexylmethyl substituent that can be further elaborated at the C4/C5 positions, serves as a versatile starting scaffold for synthesizing focused libraries of antibiofilm candidates . Its favorable computed properties (tPSA 43.8 Ų, XLogP3 1.8) predict adequate permeability for intracellular target engagement in Gram-negative pathogens .

Quote Request

Request a Quote for 1-(Cyclohexylmethyl)-1H-imidazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.